N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide
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Overview
Description
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide is a synthetic organic compound with the molecular formula C({19})H({17})N({3})O({8}) This compound is characterized by its complex structure, which includes cyclopropylcarbonyl, dimethoxyphenyl, and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl intermediate.
Dimethoxyphenyl Derivative Preparation:
Coupling Reaction: The cyclopropylcarbonyl intermediate is then coupled with the dimethoxyphenyl derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Nitration: The final step involves the nitration of the benzamide ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), tin(II) chloride (SnCl(_2)).
Substitution: Sodium hydride (NaH), thiols, amines.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets might include kinases, proteases, or other enzymes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylcarbonyl and dinitrobenzamide groups can lead to unique interactions with biological targets and distinct reactivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17N3O8 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H17N3O8/c1-29-16-8-14(18(23)10-3-4-10)15(9-17(16)30-2)20-19(24)11-5-12(21(25)26)7-13(6-11)22(27)28/h5-10H,3-4H2,1-2H3,(H,20,24) |
InChI Key |
DJEDFQVXKNYTKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2CC2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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